![molecular formula C16H12F3NO3 B287382 Methyl 3-(3-trifluoromethylbenzamido)benzoate](/img/structure/B287382.png)
Methyl 3-(3-trifluoromethylbenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-trifluoromethylbenzamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is used in various laboratory experiments to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
Methyl 3-(3-trifluoromethylbenzamido)benzoate binds to proteins and changes their conformation. It has been shown to bind to the active site of enzymes and inhibit their activity. It also binds to membrane proteins and changes their structure, leading to altered membrane function.
Biochemical and Physiological Effects:
Methyl 3-(3-trifluoromethylbenzamido)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the function of membrane proteins such as ion channels and transporters.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-(3-trifluoromethylbenzamido)benzoate in lab experiments include its high purity and stability. It is also a fluorescent probe, which allows for easy detection and quantification. However, its limitations include its high cost and limited availability.
Future Directions
There are various future directions for the use of Methyl 3-(3-trifluoromethylbenzamido)benzoate in scientific research. One direction is to study its interaction with specific proteins and enzymes to understand their function and regulation. Another direction is to use it as a tool compound to identify new drug targets and develop new therapeutics. Additionally, it can be used to study the interaction of proteins with membranes and the role of membrane proteins in cellular signaling.
Scientific Research Applications
Methyl 3-(3-trifluoromethylbenzamido)benzoate has been extensively used in scientific research to understand its mechanism of action and biochemical and physiological effects. It is used as a tool compound to study the interaction of proteins with small molecules. It is also used as a fluorescent probe to study the binding of proteins to membranes.
properties
Product Name |
Methyl 3-(3-trifluoromethylbenzamido)benzoate |
---|---|
Molecular Formula |
C16H12F3NO3 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H12F3NO3/c1-23-15(22)11-5-3-7-13(9-11)20-14(21)10-4-2-6-12(8-10)16(17,18)19/h2-9H,1H3,(H,20,21) |
InChI Key |
LAIGARXVDNQWIU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.